molecular formula C14H21N B2915718 (2S)-2-(1-Phenylcyclopentyl)propan-1-amine CAS No. 2248172-94-1

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine

Cat. No. B2915718
M. Wt: 203.329
InChI Key: XSKUGGLKGKKBCX-GFCCVEGCSA-N
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Description

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine, commonly known as PCP, is a dissociative anesthetic drug that was originally developed as a general anesthetic in the 1950s. PCP has been widely used in scientific research as a tool to study the central nervous system (CNS) and its effects on behavior, cognition, and perception. PCP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning, memory, and synaptic plasticity.

Mechanism Of Action

PCP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a site on the receptor that is distinct from the glutamate-binding site. By blocking the action of glutamate, PCP disrupts the normal functioning of the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine, leading to the characteristic behavioral and cognitive effects associated with the drug.

Biochemical And Physiological Effects

PCP has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. PCP has also been shown to produce neurotoxic effects in certain brain regions, particularly the hippocampus and prefrontal cortex.

Advantages And Limitations For Lab Experiments

PCP has several advantages for use in lab experiments, including its potent and selective action on the NMDA receptor, its ability to produce a wide range of behavioral and cognitive effects, and its well-established pharmacology and toxicology. However, PCP also has several limitations, including its potential for abuse, its neurotoxic effects, and its complex pharmacokinetics.

Future Directions

There are several future directions for research on PCP and its effects on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of research is the development of new NMDA receptor antagonists that are more selective and less toxic than PCP. Another area of research is the use of PCP as a tool to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for more research on the long-term effects of PCP use on the brain and behavior.

Synthesis Methods

The synthesis of PCP involves several chemical reactions, including the condensation of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reductive amination of the resulting amine with 2-bromo-1-(chloromethyl)propane in the presence of sodium cyanoborohydride.

Scientific Research Applications

PCP has been used extensively in scientific research to study the effects of NMDA receptor antagonists on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. PCP has been shown to produce a wide range of behavioral and cognitive effects in animal models, including hyperactivity, stereotypy, and impairments in learning and memory. PCP has also been used to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression.

properties

IUPAC Name

(2S)-2-(1-phenylcyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUGGLKGKKBCX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine

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